molecular formula C20H18FN3O3S B2766730 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 626223-37-8

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

カタログ番号: B2766730
CAS番号: 626223-37-8
分子量: 399.44
InChIキー: INVGIAXNJKGVGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide, also known as DMPTA, is a chemical compound with potential applications in scientific research. DMPTA belongs to the class of pyridazine derivatives and has a molecular weight of 426.47 g/mol.

科学的研究の応用

Pyridazinone Derivatives as Histamine H3 Receptor Inverse Agonists

Research on pyridazin-3-one derivatives has identified compounds with potent activity as histamine H3 receptor (H3R) antagonists/inverse agonists. These compounds exhibit high affinity for both human and rat H3Rs, with selectivity over other histamine receptor subtypes. Such compounds have been explored for their potential in treating attentional and cognitive disorders due to their ideal pharmaceutical properties for CNS drugs, including water solubility, permeability, and lipophilicity. One compound, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, demonstrated minimal metabolism in rat, mouse, dog, and human liver microsomes, indicating good interspecies pharmacokinetic properties (Hudkins et al., 2011).

Pyridazinone Derivatives for Peripheral Benzodiazepine Receptor Study

Another application involves the synthesis of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, designed to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, when radiolabeled, have been used in biodistribution studies to parallel the known localization of PBRs, offering potential for evaluating PBR expression in neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008).

Pyridazinone and Pyridine Derivatives for Molecular Docking and Screening

A study on novel pyridine and fused pyridine derivatives, starting from a specific pyridine-3-carbonitrile compound, involved their synthesis and subsequent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This research demonstrated the compounds' moderate to good binding energies, indicating potential antimicrobial and antioxidant activities (Flefel et al., 2018).

Pyridazinone Scaffolds in Anticancer and Antiangiogenic Research

Pyridazinones are recognized for their biological activity spectrum, including anticancer, antiangiogenic, and antioxidant properties. A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives exhibited inhibitory effects on the viability of various human cancer cell lines. Some compounds displayed potent antiangiogenic activity against key proangiogenic cytokines involved in tumor progression, alongside significant antioxidant activities (Kamble et al., 2015).

作用機序

Target of Action

F1899-0354, also known as MK-0354, is an orally administered drug candidate under development by Merck for the treatment of atherosclerosis and related disorders . Its primary target is the G protein-coupled receptor (GPCR) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. They play a crucial role in many biological processes and are the target of a large number of modern medicinal drugs.

Mode of Action

MK-0354 interacts with its target GPCR and has the potential to regulate plasma lipid profiles, including HDL, or the "good cholesterol" . This is similar to the therapeutic action of niacin, a vitamin that is often used to treat high cholesterol levels .

Result of Action

The result of MK-0354’s action is the potential regulation of plasma lipid profiles, which could lead to a decrease in the risk of atherosclerosis and related disorders . Atherosclerosis is a condition where plaque builds up inside the arteries, which can lead to serious problems, including heart attack, stroke, or even death.

Action Environment

The action, efficacy, and stability of MK-0354 could be influenced by various environmental factors These could include the patient’s diet, lifestyle, co-administration of other drugs, and individual genetic factors.

: MK-0354: Uses, Interactions, Mechanism of Action | DrugBank Online

特性

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-17-9-7-13(11-18(17)27-2)15-8-10-20(24-23-15)28-12-19(25)22-16-6-4-3-5-14(16)21/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVGIAXNJKGVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。